

## An In-Depth Technical Guide on the Toxicological Profile of Dichloropropanols

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Compound of Interest

Compound Name: 1,2-Dichloro-2-propanol

Cat. No.: B15180848

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Disclaimer: This report addresses the toxicological profiles of 1,2-dichloropropane and 1,3-dichloro-2-propanol. Extensive literature searches did not yield any specific toxicological studies for **1,2-dichloro-2-propanol**. Therefore, this guide focuses on its closely related and more thoroughly investigated isomers to provide relevant toxicological insights for researchers, scientists, and drug development professionals.

#### Introduction

Dichloropropanols and their related chlorinated propanes are synthetic chemicals with various industrial applications. Due to their potential for human exposure and toxicity, understanding their toxicological profiles is crucial for risk assessment and safety management. This technical guide provides a comprehensive overview of the available toxicological data for 1,2-dichloropropane and 1,3-dichloro-2-propanol, covering acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and absorption, distribution, metabolism, and excretion (ADME).

## **Toxicological Profile of 1,2-Dichloropropane**

1,2-Dichloropropane (CAS No. 78-87-5) is a colorless, flammable liquid with a sweet odor. It has been used as a soil fumigant, chemical intermediate, and industrial solvent.[1]

## **Acute Toxicity**



Human exposure to high levels of 1,2-dichloropropane can lead to central nervous system depression, as well as liver and kidney damage.[2] In animal studies, the liver is a primary target organ for acute toxicity.[3]

Table 1: Acute Toxicity of 1,2-Dichloropropane

Test Species	Route of Exposure	Value	Reference
Rat	Oral LD50	1.9 g/kg	[2]
Mouse	Oral LD50	0.5 g/kg	[2]
Rabbit	Dermal LD50	8.75 g/kg	[2]
Rat	Inhalation LC50 (7 hours)	2000 ppm	[2]

#### **Chronic Toxicity and Carcinogenicity**

Chronic exposure to 1,2-dichloropropane has been associated with non-neoplastic lesions in the nasal cavity and kidneys in animal studies.[4] The carcinogenicity of 1,2-dichloropropane has been investigated in mice and rats. In a two-year inhalation study in mice, there was some evidence of carcinogenic activity, with an increased incidence of Harderian gland adenomas in males and a combined increased incidence of bronchiolar-alveolar adenomas and carcinomas in females.[4] In gavage studies, a dose-related increase in the incidence of hepatocellular tumors was observed in both male and female mice.[2]

#### Genotoxicity

In vitro studies on the genotoxicity of 1,2-dichloropropane have produced mixed results. However, in vivo studies have generally been negative. For instance, it did not induce sexlinked recessive lethal mutations in Drosophila melanogaster or dominant lethal mutations in rats.[5] A study on mice exposed via inhalation found that 1,2-dichloropropane induced DNA damage in the liver, as measured by the comet assay, and this effect was enhanced by coexposure to dichloromethane.[6]

#### **Reproductive and Developmental Toxicity**



No data were available on the reproductive and developmental effects of 1,2-dichloropropane in humans.[2] In animal studies, maternal toxicity was observed at high doses in both rats and rabbits, and at these maternally toxic doses, there was an increased incidence of delayed ossification of the skull in the fetuses.[2] No teratogenic effects were observed.[2]

# Absorption, Distribution, Metabolism, and Excretion (ADME)

1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure in animals.[7] It is widely distributed throughout the body, with the highest concentrations found in the liver, kidney, and blood.[7][8] The primary metabolic pathway involves oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids which are excreted in the urine.[7][8][9] The main routes of excretion are urine and expired air.[7][8]

## **Toxicological Profile of 1,3-Dichloro-2-propanol**

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless to pale yellow liquid. It is used in the synthesis of glycerol and other chemicals and can be found as a contaminant in some foods.

#### **Acute Toxicity**

1,3-Dichloro-2-propanol is classified as toxic if swallowed and harmful in contact with skin.[10] The liver is a major target organ for acute toxicity, with studies showing marked elevation of serum liver enzymes and massive liver necrosis at high doses.[11]

Table 2: Acute Toxicity of 1,3-Dichloro-2-propanol

Test Species	Route of Exposure	Value	Reference
Rat	Oral LD50	110 mg/kg	[10]
Rabbit	Dermal LD50	800 mg/kg	[10]

## **Chronic Toxicity and Carcinogenicity**

In a two-year drinking water study in rats, 1,3-dichloro-2-propanol significantly increased the incidence of malignant tumors of the liver and tongue in both males and females.[12] It also



increased the combined incidence of benign and malignant tumors of the liver, tongue, and thyroid in both sexes, as well as kidney tumors in males.[12] The International Agency for Research on Cancer (IARC) has classified 1,3-dichloro-2-propanol as "possibly carcinogenic to humans" (Group 2B).[13]

### Genotoxicity

A number of in vitro assays have shown positive results for the mutagenicity and clastogenicity of 1,3-dichloro-2-propanol. However, available in vivo genotoxicity studies have yielded negative results. It is suggested that the positive in vitro results may be due to the reaction of metabolites with the culture medium.

#### **Reproductive and Developmental Toxicity**

Limited data are available on the reproductive and developmental toxicity of 1,3-dichloro-2-propanol. Reduced sperm counts were observed in male rats following intraperitoneal injection. In a developmental toxicity study in rats, embryotoxic effects, including decreased fetal body weight and increased skeletal variations, were observed at maternally toxic doses.[14] The study concluded that the developmental effects were likely secondary to maternal toxicity.[14]

# Absorption, Distribution, Metabolism, and Excretion (ADME)

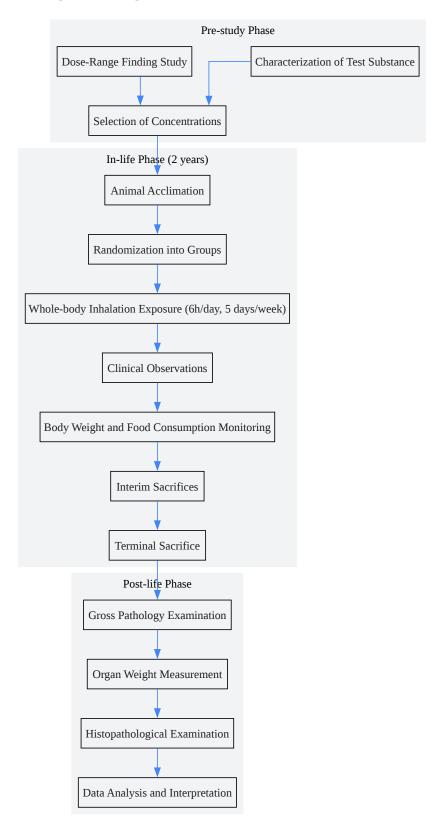
In rats, 1,3-dichloro-2-propanol is metabolized by cytochrome P450 (CYP) enzyme CYP2E1. The major urinary metabolite identified in one study was  $\beta$ -chlorolactate. Another study identified the parent compound, 3-chloro-1,2-propanediol, and 1,2-propanediol as major urinary metabolites. It is proposed that 1,3-dichloro-2-propanol may be metabolized to epichlorohydrin, which can then be conjugated with glutathione.[13]

### **Experimental Protocols and Methodologies**

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following provides an overview of a typical chronic inhalation carcinogenicity study design, based on the study of 1,2-dichloropropane in mice.[4]



# **Example Experimental Workflow: Chronic Inhalation Carcinogenicity Study**





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**Figure 1:** Generalized workflow for a chronic inhalation carcinogenicity study.

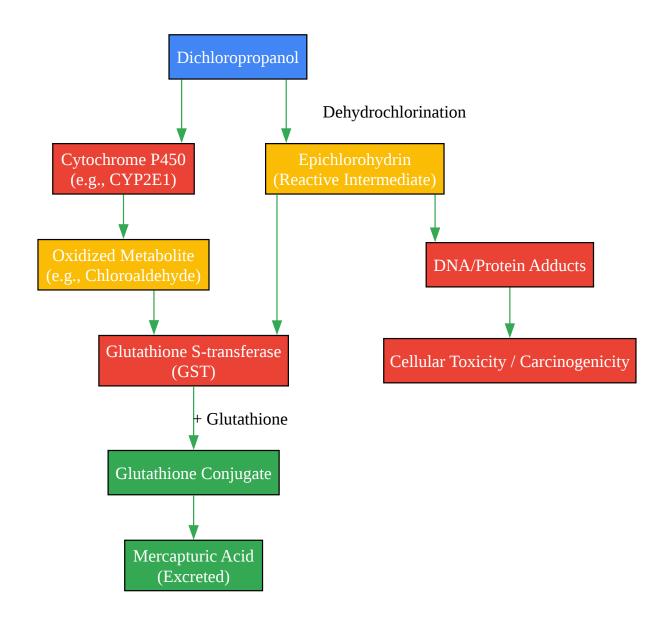
## **Signaling and Metabolic Pathways**

The metabolism of dichloropropanols is a key factor in their toxicity. While specific signaling pathways are not well-defined, the metabolic pathways involving cytochrome P450 and glutathione S-transferases are critical.

### **Generalized Metabolic Pathway of Dichloropropanols**

The following diagram illustrates the general metabolic pathways for dichloropropanols, which can lead to the formation of reactive intermediates and subsequent detoxification or cellular damage.





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**Figure 2:** Generalized metabolic pathways of dichloropropanols.

#### Conclusion

While a specific toxicological profile for **1,2-dichloro-2-propanol** is not available in the current scientific literature, the data on its isomers, **1,2-dichloropropane** and **1,3-dichloro-2-propanol**, provide valuable insights into the potential hazards of this class of compounds. Both **1,2-dichloropropane** and **1,3-dichloro-2-propanol** exhibit toxicity, with the liver being a primary target organ. Both compounds also show evidence of carcinogenicity in animal studies. The



genotoxic potential of these compounds is complex, with in vitro and in vivo results not always being consistent. Further research is needed to fully elucidate the toxicological profile of **1,2-dichloro-2-propanol** and to understand the mechanisms underlying the toxicity of dichloropropanols.

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